molecular formula C11H16N2O2S B2656146 N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide CAS No. 1436042-42-0

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide

Cat. No.: B2656146
CAS No.: 1436042-42-0
M. Wt: 240.32
InChI Key: OYIJKNAFRMJHDZ-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group, a cyclopropyl group, and a sulfanylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:

    Formation of the cyclopropyl group: Cyclopropyl groups can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.

    Formation of the sulfanylacetamide moiety: This step may involve the reaction of a suitable acyl chloride with a thiol compound, followed by amidation with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano or sulfanyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Sodium cyanide, potassium cyanide, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing cyclopropyl and sulfanylacetamide moieties.

    Biology: Potential use as a biochemical probe to study enzyme interactions or as a precursor for bioactive compounds.

    Medicine: Investigation of its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and cyclopropyl groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8(14)5-16-6-10(15)13-11(2,7-12)9-3-4-9/h9H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIJKNAFRMJHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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